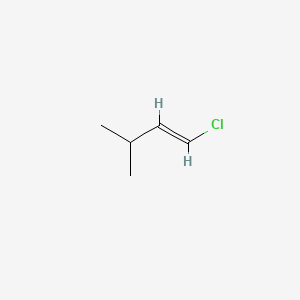

1-Chloro-3-methyl-1-butene

Description

Structure

3D Structure

Properties

CAS No. |

23010-00-6 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

(E)-1-chloro-3-methylbut-1-ene |

InChI |

InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3-5H,1-2H3/b4-3+ |

InChI Key |

MXVSJNLRVLKAOG-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C)/C=C/Cl |

Canonical SMILES |

CC(C)C=CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chlorinated alkene, 1-Chloro-3-methyl-1-butene. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes data for the closely related and more extensively characterized isomer, 1-Chloro-3-methyl-2-butene, for comparative purposes. All quantitative data is presented in clear, tabular format. Furthermore, detailed, generalized experimental protocols for the determination of key physical properties are provided.

Core Physical Properties

The physical properties of a compound are critical for its application in research and development, influencing everything from reaction kinetics to formulation. The following tables summarize the available physical property data for this compound and its isomer.

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₅H₉Cl | |

| Molecular Weight | 104.58 g/mol | |

| CAS Number | 23010-00-6 | |

| Boiling Point | 103.83 °C | (estimate) |

| Density | 0.9231 g/mL | (estimate) |

| Refractive Index | 1.4229 |

Table 2: Physical Properties of Isomer: 1-Chloro-3-methyl-2-butene

| Property | Value | Conditions |

| Molecular Formula | C₅H₉Cl | |

| Molecular Weight | 104.58 g/mol | |

| CAS Number | 503-60-6 | |

| Boiling Point | 58-59 °C | at 120 mmHg |

| Density | 0.928 g/mL | at 25 °C |

| Refractive Index | 1.4488 | at 20 °C |

| Solubility | Immiscible with water. Miscible with chloroform, acetone, diethyl ether, and alcohol. |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties outlined above. These protocols are standard laboratory procedures and can be adapted for the specific analysis of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination in a laboratory setting is the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then immersed in the Thiele tube or oil bath.

-

The bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will be seen escaping as a slow stream of bubbles.

-

Upon reaching the boiling point, the stream of bubbles will become rapid and continuous.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property. For a liquid, it can be accurately determined using a pycnometer or, more simply, by measuring the mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or volumetric flask (for a less precise measurement)

-

Pycnometer (for a more precise measurement)

-

Thermometer

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A known volume of the liquid sample is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature of the liquid should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property that is useful for identifying and assessing the purity of a substance. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and lens paper.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The temperature is controlled by the circulating water from the constant temperature bath and should be recorded along with the refractive index reading.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of a liquid chemical compound, including the determination of its physical properties.

Caption: A diagram illustrating the general workflow from chemical synthesis to physical property characterization.

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Chloro-3-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant experimental data for 1-chloro-3-methyl-1-butene. The information is presented to support research and development activities where this compound may be a key intermediate or building block.

Chemical Identity and Structure

This compound is a halogenated alkene with the molecular formula C₅H₉Cl.[1][2][3] Its structure consists of a four-carbon butene backbone with a chlorine atom at the first position (C1) and a methyl group at the third position (C3).

The connectivity of the atoms defines its core chemical properties and reactivity. The presence of a double bond and a halogen atom makes it a versatile reagent in organic synthesis.

The diagram below illustrates the basic atomic connectivity and numbering of the carbon backbone in this compound.

Caption: Connectivity diagram of this compound.

Stereoisomerism

Stereoisomerism in this compound arises exclusively from the geometry of the double bond, leading to E/Z isomers.

-

Analysis of the Double Bond (C1=C2):

-

C1: Is attached to a hydrogen atom (H) and a chlorine atom (Cl). According to the Cahn-Ingold-Prelog (CIP) priority rules, Cl has a higher priority than H.

-

C2: Is attached to a hydrogen atom (H) and an isopropyl group (-CH(CH₃)₂). The isopropyl group has a higher priority than H.

-

Since both carbons of the double bond are attached to two different groups, geometric isomerism is possible.

-

-

Analysis for Chiral Centers:

-

The molecule does not contain any chiral centers. Carbon C3 is attached to a hydrogen atom, a vinyl group (-CH=CHCl), and two identical methyl groups. As it is not bonded to four different groups, it is achiral.

-

Consequently, this compound exists as a pair of geometric isomers: (E)-1-chloro-3-methyl-1-butene and (Z)-1-chloro-3-methyl-1-butene.[1][2][3]

The following diagrams illustrate the spatial arrangement of the (E) and (Z) isomers. High-priority groups (Cl and -CH(CH₃)₂) are highlighted in red, while low-priority groups (H) are in green.

Caption: (E) and (Z) isomers showing high-priority groups on opposite (E) and same (Z) sides.

Data Presentation: Physicochemical Properties

Quantitative data for the specific isomers of this compound is sparse in publicly available literature. However, data for the general compound and related isomers provide valuable context.

| Property | Value | Isomer | CAS Number | Source |

| Molecular Formula | C₅H₉Cl | Both | N/A | [1][2][3] |

| Molecular Weight | 104.578 g/mol | Both | N/A | [1][2][3] |

| CAS Registry Number | 23010-00-6 | Unspecified | 1-Butene, 1-chloro-3-methyl- | [2] |

| CAS Registry Number | 66213-68-1 | trans (E) | trans-1-Chloro-3-methyl-1-butene | [1][3] |

Note: Experimental data such as boiling point, density, and refractive index are not consistently available for the individual (E) and (Z) isomers. Data for the related compound 1-chloro-3-methyl-2-butene includes a boiling point of 58-59 °C at 120 mmHg and a density of 0.928 g/mL at 25 °C.[4][5]

Experimental Protocols

A common synthetic route to vinyl chlorides is the hydrochlorination of a corresponding alkyne. For this compound, a plausible method is the reaction of 3-methyl-1-butyne with hydrogen chloride (HCl), often in the presence of a catalyst like cuprous chloride (CuCl) to ensure regioselectivity.

Protocol: Hydrochlorination of 3-methyl-1-butyne

-

Apparatus: A three-necked flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer, cooled in an ice bath.

-

Reagents: 3-methyl-1-butyne, cuprous chloride (CuCl) catalyst, concentrated hydrochloric acid (HCl).

-

Procedure: a. The catalyst (CuCl) is placed in the reaction flask. b. 3-methyl-1-butyne, dissolved in a suitable solvent, is added to the flask. c. Gaseous HCl is bubbled through the cooled, stirring solution. d. The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed. e. The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and purified.

-

Purification: The resulting mixture of (E) and (Z) isomers can be separated by fractional distillation or preparative gas chromatography.

The following diagram outlines the workflow for the synthesis of this compound isomers.

Caption: General workflow for the synthesis and separation of stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers.

¹H NMR Spectroscopy: The key distinguishing feature is the coupling constant (J-value) between the two vinyl protons on C1 and C2.

-

For the (E)-isomer (trans) , the vinyl protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

-

For the (Z)-isomer (cis) , the vinyl protons are syn-periplanar, resulting in a smaller coupling constant, typically in the range of 7-12 Hz .

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the adjacent isopropyl group, will differ slightly between the two isomers due to steric effects (e.g., the gamma-gauche effect). These differences, though small, can be used for unambiguous identification.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Nomenclature and Properties of (E/Z)-1-Chloro-3-methyl-1-butene

This guide provides a comprehensive overview of the nomenclature, stereochemistry, and key chemical data for the geometric isomers of 1-chloro-3-methyl-1-butene. Utilizing the Cahn-Ingold-Prelog (CIP) priority rules, this document elucidates the assignment of (E) and (Z) configurations to these haloalkene compounds.

IUPAC Nomenclature and Stereochemistry

The designation of (E/Z) isomers for this compound is determined by the spatial arrangement of substituents around the carbon-carbon double bond. The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign priorities to the groups attached to each carbon of the double bond.

The core principles of the CIP rules are:

-

Atomic Number: Higher atomic numbers of the atoms directly attached to the double-bonded carbons are given higher priority.[1][2][3]

-

First Point of Difference: If the directly attached atoms are the same, the priority is determined by moving to the next atoms along the chain until a point of difference is found.[2][4]

Applying the CIP Rules to this compound:

The structure of this compound is as follows:

To assign the (E) or (Z) configuration, we analyze the substituents on each carbon of the double bond (C1 and C2):

-

At Carbon 1 (C1): The attached groups are Chlorine (Cl) and Hydrogen (H).

-

Chlorine (atomic number 17) has a higher priority than Hydrogen (atomic number 1).

-

-

At Carbon 2 (C2): The attached groups are an isopropyl group (-CH(CH₃)₂) and a Hydrogen (H).

-

The isopropyl group's carbon is attached to two other carbons and a hydrogen, giving it a higher priority than the single Hydrogen atom.

-

The final (E) or (Z) designation depends on the relative positions of the highest-priority groups on each carbon:

-

(Z)-isomer: If the highest-priority groups (Cl on C1 and the isopropyl group on C2) are on the same side of the double bond, the isomer is designated as (Z) from the German word zusammen, meaning "together".[1][4]

-

(E)-isomer: If the highest-priority groups are on opposite sides of the double bond, the isomer is designated as (E) from the German word entgegen, meaning "opposite".[1][4]

Below is a DOT script for a Graphviz diagram illustrating the decision-making process for assigning (E/Z) nomenclature.

Caption: Decision workflow for assigning (E/Z) nomenclature to this compound.

Quantitative Data

The following table summarizes key physical and chemical properties for the (E) and (Z) isomers of this compound.

| Property | (E)-1-chloro-3-methyl-1-butene | (Z)-1-chloro-3-methyl-1-butene | Reference |

| Molecular Formula | C₅H₉Cl | C₅H₉Cl | [5][6] |

| Molecular Weight | 104.578 g/mol | 104.578 g/mol | [5][6] |

| CAS Registry Number | 66213-68-1 | 66213-67-0 | [5][7] |

| IUPAC Standard InChIKey | MXVSJNLRVLKAOG-ONEGZZNKSA-N | Not explicitly found | [5][6] |

Note: Comprehensive, directly comparable experimental data for both isomers is sparse in publicly available literature. The provided data is based on computational predictions and database entries.

Experimental Protocols

Synthesis of 1-Chloro-3-methyl-2-butene (Prenyl Chloride)

A common synthetic route to a related isomer, 1-chloro-3-methyl-2-butene (prenyl chloride), involves the hydrochlorination of isoprene.[8] This product can then potentially be isomerized to the desired this compound. The following is a representative protocol based on established chemical principles.

Materials:

-

Isoprene

-

Gaseous Hydrogen Chloride (HCl)

-

Copper(I) Chloride (CuCl) catalyst

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

A solution of isoprene in the anhydrous solvent is prepared in a reaction vessel equipped with a gas inlet and a cooling system.

-

The solution is cooled to a temperature between -30°C and 30°C.

-

Gaseous HCl is bubbled through the solution, with the molar ratio of HCl to isoprene maintained at approximately 1:1 to minimize the formation of dichlorinated byproducts.[8]

-

A catalytic amount of Copper(I) Chloride is present to facilitate the reaction.

-

The reaction is monitored by techniques such as Gas Chromatography (GC) to determine the conversion of isoprene.

-

Upon completion, the reaction mixture is neutralized, for example, with a wash of sodium bicarbonate solution.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude product, primarily a mixture of 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene, can be purified by distillation.

-

Isomerization to enrich the (E/Z)-1-chloro-3-methyl-1-butene mixture can be achieved through further catalytic processes, often involving acid or metal catalysts.[8]

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis of chloromethylbutenes.

Caption: General experimental workflow for the synthesis of chloromethylbutene isomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. trans-1-Chloro-3-methyl-1-butene [webbook.nist.gov]

- 6. trans-1-Chloro-3-methyl-1-butene [webbook.nist.gov]

- 7. 1-Butene, 1-chloro-3-methyl-, (Z)- (CAS 66213-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Chloro-3-methyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-methyl-1-butene, a halogenated alkene of interest in various chemical syntheses. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on established principles of spectroscopy and data from analogous structures.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data (Experimental)

| m/z | Relative Intensity (%) | Assignment |

| 104 | 25 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 106 | 8 | [M+2]⁺ (Molecular ion, ³⁷Cl) |

| 69 | 100 | [M-Cl]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Data sourced from the NIST WebBook.[1]

Table 2: Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | Doublet | 1H | H-1 |

| ~5.9 | Doublet of doublets | 1H | H-2 |

| ~2.4 | Multiplet | 1H | H-3 |

| ~1.1 | Doublet | 6H | 2 x CH₃ |

Table 3: Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-2 |

| ~120 | C-1 |

| ~35 | C-3 |

| ~22 | 2 x CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch |

| ~2970-2870 | Strong | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch |

| ~1380, ~1365 | Medium | C-H bend (isopropyl split) |

| ~750 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The solution must be free of any particulate matter.

-

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a volatile liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system is ideal.[2] The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

-

Data Processing: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of an organic molecule like this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-methyl-1-butene from Isoprene and HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-methyl-1-butene from the reaction of isoprene with hydrogen chloride (HCl). The synthesis is characterized by the formation of multiple isomers through electrophilic addition, with the product distribution being highly dependent on reaction conditions. This document details the underlying reaction mechanisms, experimental considerations, and the characterization of the resulting products.

Reaction Mechanism and Regioselectivity

The reaction of isoprene, a conjugated diene, with HCl is a classic example of electrophilic addition. The proton from HCl acts as the electrophile, adding to one of the double bonds of isoprene to form a resonance-stabilized allylic carbocation. The subsequent attack by the chloride ion (Cl-) as a nucleophile on the carbocation intermediate leads to the formation of different chlorinated butene isomers.

The regioselectivity of the reaction is governed by the stability of the carbocation intermediates. Protonation of isoprene at the C-1 position yields a more stable tertiary allylic carbocation, which is favored over the secondary allylic carbocation that would result from protonation at the C-4 position. This preferential formation of the tertiary carbocation is a key factor in determining the major products of the reaction.

The reaction can yield both 1,2- and 1,4-addition products. The distribution of these products is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest. This is typically the 1,2-addition product, 3-chloro-3-methyl-1-butene , as the chloride ion attacks the tertiary carbon of the carbocation, which bears a greater positive charge density.

-

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the most stable product. The 1,4-addition product, 1-chloro-3-methyl-2-butene , is generally the more thermodynamically stable isomer due to the more substituted double bond. Under these conditions, the initially formed kinetic product can isomerize to the thermodynamic product.

The target molecule, This compound , is another possible isomer, though its formation and isolation are less commonly reported as the major product. It is likely formed in smaller quantities or as an intermediate in the isomerization process between the other chlorinated butenes.

Experimental Protocols

While a specific, high-yield protocol for the selective synthesis of this compound is not extensively documented, a general procedure can be inferred from the available literature for the hydrochlorination of isoprene. The following represents a plausible experimental approach, which would likely require optimization to maximize the yield of the desired isomer.

General Procedure for Isoprene Hydrochlorination:

-

Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet, and a cooling system is charged with isoprene, and optionally, an inert solvent.

-

Cooling: The reaction vessel is cooled to the desired temperature (e.g., -30°C to 0°C for kinetic control).

-

HCl Addition: Gaseous hydrogen chloride is bubbled through the cooled isoprene solution. The molar ratio of HCl to isoprene is typically maintained at or below 1:1 to minimize the formation of dichlorinated byproducts.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of isoprene and the formation of the chlorinated products.

-

Work-up: Upon completion, the reaction mixture is typically washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any excess HCl, followed by washing with water and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of chlorinated butenes can be separated by fractional distillation.

Catalytic Approach:

Some literature suggests the use of catalysts to influence the product distribution. For instance, a catalyst system comprising a copper(I) halide and a trialkyl or triaryl phosphite has been reported for the synthesis of 1-chloro-3-methyl-2-butene.[1] This catalyst also promotes the isomerization of the initially formed 3-chloro-3-methyl-1-butene to the more stable 1-chloro-3-methyl-2-butene.[1]

Quantitative Data

The reaction of isoprene with HCl typically yields a mixture of isomers. The precise quantitative distribution is highly dependent on the reaction conditions. The following table summarizes reported product distributions under specific conditions.

| Product | Reaction Conditions | Yield (%) | Reference |

| 3-Chloro-3-methyl-1-butene | 0°C | 63 | PubChem CID 10429 |

| 1-Chloro-3-methyl-2-butene | 0°C | 32 | PubChem CID 10429 |

It is important to note that the yield of this compound is not explicitly reported in these mixtures, suggesting it is likely a minor component or that the analytical methods used did not distinguish it from the other isomers.

Characterization of this compound

Proper characterization of the target compound is crucial for confirming its identity and purity. The following table summarizes available spectroscopic data for this compound.

| Spectroscopic Technique | Data |

| Mass Spectrometry (MS) | Molecular Weight: 104.58 g/mol |

| ¹H NMR | Data not readily available in searched literature. |

| ¹³C NMR | Data not readily available in searched literature. |

More detailed spectroscopic analysis, particularly ¹H and ¹³C NMR, would be necessary for unambiguous structure elucidation and to differentiate it from its isomers.

Logical Relationships and Isomerization

The relationship between the different chlorinated butene isomers is crucial for understanding and potentially controlling the reaction outcome. The initially formed kinetic product can rearrange to the more stable thermodynamic product, and it is plausible that this compound is an intermediate or a minor product in this equilibrium.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Hydrochlorination of Isoprene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrochlorination of isoprene (2-methyl-1,3-butadiene) is a classic example of an electrophilic addition to a conjugated diene, presenting a nuanced interplay of regioselectivity, carbocation stability, and reaction control. This guide delves into the core mechanistic principles governing this reaction, including the formation of a resonance-stabilized allylic carbocation and the subsequent nucleophilic attack that leads to two primary constitutional isomers. A key focus is the critical role of reaction temperature in dictating the product distribution, a concept known as kinetic versus thermodynamic control. This document provides a detailed examination of the reaction pathways, quantitative data on product distribution, a comprehensive experimental protocol, and illustrative diagrams to elucidate the underlying principles for a technical audience.

Core Reaction Mechanism

The reaction between isoprene and hydrogen chloride (HCl) is an electrophilic addition. The π electrons of one of the double bonds in isoprene act as a nucleophile, attacking the electrophilic proton of HCl.[1]

Step 1: Protonation and Formation of a Resonance-Stabilized Carbocation

The initial step is the protonation of the isoprene molecule. Following Markovnikov's rule, the proton adds to the carbon atom that already has the greater number of hydrogen atoms. In the case of isoprene, protonation occurs preferentially at the C1 carbon.[2] This regioselectivity is driven by the formation of the most stable possible carbocation intermediate. Protonation at C1 yields a tertiary allylic carbocation, which is stabilized by both inductive effects from the methyl group and, more significantly, by resonance delocalization of the positive charge across the C2-C4 framework.

The resonance hybrid can be represented by two major contributing structures: one with the positive charge on the tertiary carbon (C2) and another with the charge on the primary carbon at the end of the conjugated system (C4). The tertiary carbocation is the more stable and major contributor to the resonance hybrid.[3]

Step 2: Nucleophilic Attack by Chloride

The chloride ion (Cl⁻), acting as a nucleophile, can then attack either of the electron-deficient carbons (C2 or C4) of the resonance-stabilized carbocation.[1] This leads to the formation of two different constitutional isomers:

-

1,2-Addition Product: Attack at the C2 carbon results in 3-chloro-3-methyl-1-butene .

-

1,4-Addition Product: Attack at the C4 carbon results in 1-chloro-3-methyl-2-butene .[4]

The formation of these two products is a hallmark of electrophilic additions to conjugated dienes.

Reaction Pathway Diagram

The overall mechanism, including the formation of the key resonance-stabilized intermediate, is depicted below.

References

An In-depth Technical Guide to the Isomers of Chloromethylbutene and Their Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloromethylbutene, with a primary focus on their synthesis, reaction mechanisms, and analytical characterization. The information contained herein is intended to be a valuable resource for professionals in the fields of chemical research, drug development, and organic synthesis.

Introduction to Chloromethylbutene Isomers

Chloromethylbutene (C₅H₉Cl) exists as several isomers, with the most significant being 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene. These compounds are valuable intermediates in organic synthesis, particularly in the production of terpenes, agrochemicals, and pharmaceuticals. Their utility stems from the presence of both a double bond and a chlorine atom, which allow for a variety of subsequent chemical transformations.

Table 1: Physical Properties of Primary Chloromethylbutene Isomers

| Property | 1-Chloro-3-methyl-2-butene | 3-Chloro-3-methyl-1-butene |

| Synonyms | Prenyl chloride, 3,3-Dimethylallyl chloride | Isoprenyl chloride |

| CAS Number | 503-60-6 | 5166-56-3 |

| Molecular Weight | 104.58 g/mol | 104.58 g/mol |

| Boiling Point | 109 °C at 760 mmHg[1] | ~87-89 °C at 760 mmHg |

| Density | 0.9273 g/mL at 20 °C[1] | ~0.89 g/mL |

| Refractive Index | 1.4485 at 20 °C[1] | ~1.42 |

Formation of Chloromethylbutene Isomers

The primary industrial and laboratory method for the synthesis of chloromethylbutene isomers is the hydrochlorination of isoprene (2-methyl-1,3-butadiene). This reaction typically yields a mixture of the two main isomers, with the distribution being highly dependent on the reaction conditions.

Reaction Mechanism

The hydrochlorination of isoprene proceeds through an electrophilic addition mechanism involving a carbocation intermediate. The initial protonation of one of the double bonds in isoprene leads to the formation of a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a chloride ion at two different positions, leading to the formation of the two primary products.

The reaction is a classic example of kinetic versus thermodynamic control. The formation of the tertiary chloride, 3-chloro-3-methyl-1-butene, is generally favored under kinetic control (lower temperatures), as it proceeds through the more stable tertiary carbocation. However, the primary chloride, 1-chloro-3-methyl-2-butene, is the thermodynamically more stable isomer due to the more substituted double bond. Under conditions that allow for equilibrium to be established (higher temperatures, presence of a catalyst), the primary chloride is the major product. This is due to the allylic rearrangement of the initially formed tertiary chloride to the more stable primary chloride.

References

An In-depth Technical Guide to the Stability of 1-Chloro-3-methyl-1-butene and Its Isomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of isomeric alkenes is a critical parameter in synthetic chemistry and drug development, influencing reaction equilibria, product distributions, and the energetic landscape of chemical transformations. This technical guide provides a comprehensive analysis of the relative stability of 1-chloro-3-methyl-1-butene and its constitutional and geometric isomers. We will delve into the theoretical principles governing alkene stability, present available quantitative data, and provide detailed experimental protocols for the empirical determination of these properties. Visualizations of stability hierarchies and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Significance of Alkene Stability

Alkenes, or olefins, are fundamental building blocks in organic synthesis. The substitution pattern and stereochemistry of the carbon-carbon double bond significantly impact the molecule's potential energy. A more stable alkene will have a lower ground-state energy, which can dictate the feasibility and outcome of a chemical reaction. In the context of drug development, the stability of intermediates and final products can affect synthesis efficiency, purification processes, and the shelf-life of active pharmaceutical ingredients. Understanding the relative stabilities of isomers is therefore paramount for designing efficient synthetic routes and ensuring product robustness. The stability of alkenes is generally governed by three key factors: the degree of substitution, steric interactions, and hyperconjugation.[1][2]

Isomers of this compound

The molecular formula C5H9Cl, with one degree of unsaturation, gives rise to numerous structural and geometric isomers. This guide focuses on the isomers of chloromethylbutene, which share the same carbon skeleton as the parent compound.

The primary isomers of interest are:

-

This compound: Exists as (E) and (Z) geometric isomers.

-

2-Chloro-3-methyl-1-butene

-

3-Chloro-3-methyl-1-butene

-

4-Chloro-2-methyl-1-butene (Note: This is a structural isomer with a different substitution pattern)

-

1-Chloro-3-methyl-2-butene

-

2-Chloro-3-methyl-2-butene

-

3-Chloro-2-methyl-1-butene

Theoretical Principles of Alkene Stability

The relative stability of alkene isomers can be predicted based on established principles of organic chemistry:

-

Degree of Substitution: The thermodynamic stability of an alkene increases with the number of alkyl groups attached to the sp2-hybridized carbons of the double bond. The general order of stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted.[3] This is attributed to a combination of hyperconjugation and bond strength effects.

-

Hyperconjugation: This is a stabilizing interaction that results from the overlap of the C-H σ-bonds of the alkyl substituents with the π-system of the double bond. A greater number of adjacent C-H bonds leads to more extensive hyperconjugation and thus greater stability.[2]

-

Steric Strain: Steric hindrance between bulky substituents can destabilize an alkene. For disubstituted alkenes, trans isomers, where the larger groups are on opposite sides of the double bond, are generally more stable than cis isomers, where they are on the same side.[2]

-

Bond Strengths: A bond between an sp2 carbon and an sp3 carbon is slightly stronger than a bond between two sp3 carbons. Therefore, increasing the number of alkyl substituents on a double bond also increases the number of stronger sp2-sp3 C-C bonds, contributing to greater stability.[2]

Quantitative Stability Analysis

A computational study on the isomerization of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene found that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than 3-chloro-3-methylbut-1-ene .

Based on the principles of alkene stability, we can establish a qualitative ranking. For instance, 2-chloro-3-methyl-2-butene is a trisubstituted alkene and is expected to be one of the most stable isomers. In contrast, isomers like 3-chloro-2-methyl-1-butene and 2-chloro-3-methyl-1-butene are disubstituted and would be of intermediate stability. Monosubstituted isomers like 4-chloro-2-methyl-1-butene would be among the least stable.

For This compound , the (E)-isomer is predicted to be more stable than the (Z)-isomer due to reduced steric strain between the chlorine atom and the isopropyl group.

The following table summarizes the predicted relative stability based on substitution patterns.

| Isomer | Structure | Alkene Substitution | Predicted Relative Stability |

| 2-Chloro-3-methyl-2-butene | C(C)=C(Cl)C(C)C | Trisubstituted | High |

| 1-Chloro-3-methyl-2-butene | C(C)C=C(Cl)C | Trisubstituted | High |

| (E)-1-Chloro-3-methyl-1-butene | C(C)C/C=C/Cl | Disubstituted (trans) | Moderate-High |

| (Z)-1-Chloro-3-methyl-1-butene | C(C)C\C=C/Cl | Disubstituted (cis) | Moderate |

| 3-Chloro-2-methyl-1-butene | C=C(C)C(C)Cl | Disubstituted | Moderate |

| 2-Chloro-3-methyl-1-butene | C=C(Cl)C(C)C | Disubstituted | Moderate |

| 3-Chloro-3-methyl-1-butene | C=CC(C)(C)Cl | Monosubstituted | Low |

| 4-Chloro-2-methyl-1-butene | C=C(C)CCCl | Monosubstituted | Low |

Logical Relationships and Stability Hierarchy

The following diagram illustrates the general principles for determining the relative stability of alkene isomers.

Caption: Factors governing the thermodynamic stability of alkene isomers.

Experimental Protocols for Stability Determination

The relative stability of alkene isomers is typically determined experimentally through two primary methods: heat of hydrogenation and acid-catalyzed isomerization.

This method measures the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding alkane. Since different isomers produce the same alkane, a more stable isomer (lower potential energy) will release less heat upon hydrogenation.[2][4]

Experimental Protocol:

-

Catalyst Preparation: A precise mass of a hydrogenation catalyst (e.g., platinum(IV) oxide, palladium on carbon) is placed in a reaction vessel within a calorimeter.

-

Solvent Addition: A suitable solvent (e.g., acetic acid, ethanol) is added to the reaction vessel.

-

System Equilibration: The system is allowed to reach thermal equilibrium. The catalyst is often pre-reduced with hydrogen gas to form the active catalyst.

-

Analyte Introduction: A known amount of the alkene isomer is introduced into the reaction vessel.

-

Hydrogenation: The vessel is charged with hydrogen gas, and the reaction is initiated (often by shaking to ensure proper mixing).

-

Temperature Monitoring: The change in temperature of the calorimeter is monitored precisely over time.

-

Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

-

Comparison: The heats of hydrogenation for different isomers are compared. A smaller exothermic value indicates greater stability of the starting alkene.

The following diagram illustrates the general workflow for a hydrogenation calorimetry experiment.

Caption: Workflow for determining alkene stability via hydrogenation calorimetry.

This method involves treating an alkene isomer with a strong acid catalyst, which facilitates the interconversion between isomers until a thermodynamic equilibrium is reached. The composition of the mixture at equilibrium reflects the relative stabilities of the isomers, with the most stable isomer being the most abundant. The Gibbs free energy difference (ΔG°) between isomers can be calculated from the equilibrium constant (Keq).

Experimental Protocol:

-

Reaction Setup: A known concentration of one of the alkene isomers is dissolved in an inert solvent in a reaction vessel.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the solution.

-

Equilibration: The reaction mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required is typically determined by preliminary kinetic studies.

-

Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at various time points. The acid catalyst in the sample is immediately neutralized (quenched) with a weak base (e.g., sodium bicarbonate solution) to stop the isomerization.

-

Analysis: The composition of the quenched samples is analyzed, typically by gas chromatography (GC), to determine the relative concentrations of the different isomers.

-

Equilibrium Confirmation: Equilibrium is confirmed when the ratio of isomers remains constant over several time points.

-

Calculation of Keq and ΔG°: The equilibrium constant (Keq) is calculated from the final concentrations of the isomers. The standard Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq).

The following diagram illustrates the workflow for an acid-catalyzed isomerization experiment.

Caption: Workflow for determining relative alkene stability via acid-catalyzed isomerization.

Conclusion

While a complete set of experimentally determined thermodynamic data for the isomers of this compound is not currently available, a robust qualitative and semi-quantitative understanding of their relative stabilities can be achieved. This is accomplished by applying the fundamental principles of alkene stability, primarily the degree of substitution and steric effects. Trisubstituted isomers such as 2-chloro-3-methyl-2-butene are predicted to be the most stable, while monosubstituted isomers are the least stable. For geometric isomers, the (E) or trans configuration is favored. For definitive quantitative data, the experimental protocols of hydrogenation calorimetry and acid-catalyzed isomerization outlined herein provide a clear path for empirical determination. This guide serves as a foundational resource for researchers and professionals engaged in work where the thermodynamic properties of such halogenated alkenes are of critical importance.

References

Navigating the Synthesis and Supply of 1-Chloro-3-methyl-1-butene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key synthetic routes for the isomeric compounds 1-Chloro-3-methyl-2-butene and 3-Chloro-3-methyl-1-butene. Due to the ambiguity in the nomenclature of "1-Chloro-3-methyl-1-butene," this guide addresses the two most common and commercially relevant isomers to ensure comprehensive coverage for research and development needs.

Commercial Availability and Suppliers

The commercial landscape for these chlorinated butene derivatives is robust, with several chemical suppliers offering various purities and quantities. Below is a summary of commercially available 1-Chloro-3-methyl-2-butene and 3-Chloro-3-methyl-1-butene.

Table 1: Commercial Suppliers of 1-Chloro-3-methyl-2-butene (Prenyl chloride)

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Shaanxi Dideu Medichem Co. Ltd. | 503-60-6 | 98.0% | Per KG | $0.10/KG[1] |

| Guidechem Suppliers | 503-60-6 | 95%, 99%, 99.90% | Per kilogram | $0.10 - $3/kilogram[2] |

| ChemicalBook Suppliers | 503-60-6 | 98.0% | Per KG | Contact for pricing[1] |

| Santa Cruz Biotechnology | 503-60-6 | ≥95% | Inquire | Contact for pricing |

Table 2: Commercial Suppliers of 3-Chloro-3-methyl-1-butene

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| LookChem Suppliers | 2190-48-9 | 99% | Inquire | Contact for pricing |

| ChemBK Suppliers | 2190-48-9 | Inquire | Inquire | Contact for pricing[3] |

| PubChem Listed Vendors | 2190-48-9 | Inquire | Inquire | Contact for pricing[4] |

Physicochemical Properties

A clear understanding of the physical and chemical properties of these isomers is crucial for their application in research and synthesis.

Table 3: Physicochemical Data of 1-Chloro-3-methyl-2-butene and 3-Chloro-3-methyl-1-butene

| Property | 1-Chloro-3-methyl-2-butene | 3-Chloro-3-methyl-1-butene |

| CAS Number | 503-60-6[5] | 2190-48-9[4] |

| Molecular Formula | C5H9Cl[5] | C5H9Cl[4] |

| Molecular Weight | 104.58 g/mol [6] | 104.58 g/mol [4] |

| Appearance | Colorless liquid[6] | Colorless liquid[3] |

| Boiling Point | 109 °C at 760 mmHg[6] | ~85 °C[3] |

| Density | 0.9273 g/cm³ at 20 °C[6] | ~0.89 g/cm³[3] |

| Refractive Index | 1.4485 at 20 °C[6] | Inquire |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone; very soluble in chloroform[6] | Soluble in common organic solvents like ethanol and ether[3] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of these compounds are essential for laboratory applications.

Synthesis of 1-Chloro-3-methyl-2-butene from Isoprene and HCl

This industrial synthesis method involves the hydrochlorination of isoprene, which initially produces a mixture of isomers, followed by an isomerization step to favor the formation of 1-Chloro-3-methyl-2-butene (prenyl chloride).[7][8]

Materials:

-

Isoprene

-

Concentrated Hydrochloric Acid or Hydrogen Chloride gas

-

Sodium Chloride (optional, to increase yield)[7]

-

Copper(I) chloride (catalyst, optional)

Procedure:

-

The reaction can be carried out by treating isoprene with concentrated aqueous hydrochloric acid at temperatures ranging from 10°C to 15°C.[7]

-

Alternatively, hydrogen chloride gas can be passed through isoprene.[8] The reaction of isoprene with anhydrous hydrogen chloride at temperatures below 0°C initially favors the formation of 3-chloro-3-methyl-1-butene.[7]

-

To obtain 1-chloro-3-methyl-2-butene directly, the reaction is conducted at a higher temperature range of 0°C to 20°C.[7]

-

If the initial product is the tertiary chloride, the temperature is raised to a range of 10°C to 30°C to facilitate isomerization to the desired 1-chloro-3-methyl-2-butene.[7]

-

The addition of sodium chloride to the reaction mixture has been shown to increase the yield of prenyl chloride.[7]

-

The final product mixture typically contains a majority of 1-chloro-3-methyl-2-butene along with some 3-chloro-3-methyl-1-butene and other minor components.[6] Purification is achieved through distillation.

Reaction of 1-Chloro-3-methyl-2-butene with Potassium Iodide in Acetone

This reaction is a classic example of a Finkelstein reaction, where the chloride is displaced by iodide.

Materials:

-

1-Chloro-3-methyl-2-butene

-

Potassium Iodide

-

Acetone (anhydrous)

Procedure:

-

A solution of 1-Chloro-3-methyl-2-butene in anhydrous acetone is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

A solution of potassium iodide in anhydrous acetone is added to the reaction mixture. The insolubility of potassium chloride in acetone drives the equilibrium towards the formation of the iodide product.

-

The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified period. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Upon completion, the precipitated potassium chloride is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The resulting crude 1-Iodo-3-methyl-2-butene can be purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

The synthesis of 1-Chloro-3-methyl-2-butene from isoprene involves an initial hydrochlorination that can lead to two isomeric products. The thermodynamically more stable 1-chloro-3-methyl-2-butene is favored, and the initially formed 3-chloro-3-methyl-1-butene can isomerize to this more stable form.[9]

Caption: Synthesis of chloromethylbutene isomers from isoprene.

The hydrolysis of both 1-chloro-3-methyl-2-butene and 3-chloro-3-methyl-1-butene proceeds through a common allylic carbocation intermediate, leading to a mixture of two isomeric alcohols.

Caption: Hydrolysis of chloromethylbutene isomers.

References

- 1. 1-Chloro-3-methyl-2-butene | 503-60-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 3-Chloro-3-methyl-1-butene | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butene, 1-chloro-3-methyl- [webbook.nist.gov]

- 6. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]

- 8. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-methyl-2-butene

Disclaimer: This document provides a technical overview of the safety and handling precautions for 1-Chloro-3-methyl-2-butene (CAS No. 503-60-6), an isomer of 1-Chloro-3-methyl-1-butene. While structurally similar, specific quantitative data may vary between isomers. This guide is intended for researchers, scientists, and drug development professionals. Always refer to the specific Safety Data Sheet (SDS) for the exact material being used and consult with a qualified safety professional.

Chemical and Physical Properties

1-Chloro-3-methyl-2-butene is a colorless to light yellow, volatile liquid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. This data is critical for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value |

| Molecular Formula | C5H9Cl[2][3] |

| Molecular Weight | 104.58 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 58-59 °C at 120 mmHg[4][5] |

| Density | 0.928 g/mL at 25 °C[4][5] |

| Flash Point | 13 °C (55.4 °F) - closed cup[4] |

| Refractive Index | n20/D 1.4488[4][5] |

| Water Solubility | Immiscible[5] |

| Vapor Pressure | 29.6 mmHg at 25 °C[5] |

Hazard Identification and Classification

1-Chloro-3-methyl-2-butene is classified as a hazardous chemical. It is a highly flammable liquid and vapor, and it can cause skin and eye irritation.[2][4] Inhalation may also lead to respiratory irritation.[6] The Globally Harmonized System (GHS) classification is summarized in Table 2.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor[2][4] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | Warning | H335: May cause respiratory irritation[4] |

Toxicological Information

Exposure to 1-Chloro-3-methyl-2-butene can result in adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. Inhalation of high concentrations of vapor may cause symptoms such as headache, dizziness, fatigue, nausea, and vomiting.[6] Table 3 provides a summary of the known toxicological effects.

| Endpoint | Effect |

| Acute Inhalation | May cause respiratory system irritation.[4][6] |

| Acute Skin Contact | Causes skin irritation.[4] Prolonged contact can lead to defatting and dermatitis.[1] |

| Acute Eye Contact | Causes serious eye irritation.[4] May result in severe irritation and temporary vision impairment.[1] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[6] |

| Mutagenic Effects | No information available.[6] |

| Reproductive Effects | No information available.[6] |

Experimental Protocols

The hazard classifications and safety data reported for chemical substances are determined through standardized experimental protocols. The following sections detail the methodologies for key safety-related experiments.

Flash Point Determination

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a low viscosity liquid like 1-Chloro-3-methyl-2-butene, the ASTM D56 - Standard Test Method for Flash Point by Tag Closed Cup Tester is a suitable method.[7]

Methodology:

-

Sample Preparation: A 50 mL sample of the liquid is placed into the test cup of the Tag Closed Cup Tester. The sample is pre-cooled if necessary to at least 10°C below the expected flash point.[7]

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Source Application: An ignition source is applied at specified temperature intervals as the liquid heats up.

-

Determination of Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.[7]

For liquids with higher viscosities, the ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester would be employed.[7][8]

Acute Dermal Irritation/Corrosion Testing (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[9][10]

Methodology:

-

Animal Model: The albino rabbit is the preferred animal model.[9]

-

Test Substance Application: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of the animal's shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.[9]

-

Exposure Period: The test site is covered with a gauze patch, and the exposure period is 4 hours.[9]

-

Observation: After the exposure period, the residual substance is removed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[11] Observations may continue for up to 14 days to assess the reversibility of the effects.[9][11]

-

Scoring: The severity of the skin reactions is scored to determine the level of irritation.[12]

Acute Eye Irritation/Corrosion Testing (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[15]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13][15]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13][16] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[15]

-

Confirmation: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[17]

Acute Inhalation Toxicity Testing (OECD 403)

This guideline provides information on health hazards that may arise from short-term exposure to a substance via inhalation.[6][18]

Methodology:

-

Protocols: The guideline describes two main protocols: a traditional LC50 (median lethal concentration) protocol and a Concentration x Time (C x t) protocol.[6][19][20]

-

Exposure: In the traditional LC50 protocol, groups of animals are exposed to at least three different concentrations of the test substance for a predetermined period, typically 4 hours.[6][19]

-

Animal Model: The preferred species is the rat.[20]

-

Observation Period: The animals are observed for at least 14 days following exposure.[6][19] During this time, detailed observations are made, and body weights are recorded.[6]

-

Endpoint: The test determines the concentration of the substance that is lethal to 50% of the test animals (LC50). A gross necropsy is performed on all animals at the end of the study.[19]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with 1-Chloro-3-methyl-2-butene.

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment is provided in Table 4.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4] Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type ABEK (EN14387) respirator filter is recommended.[4][6] |

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[21][22]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6][23]

-

Use only non-sparking tools and explosion-proof equipment.[6][23]

-

Ground and bond containers when transferring material to prevent static discharge.[6][23]

-

Avoid contact with skin and eyes.[21]

-

Avoid inhalation of vapor or mist.[18]

-

Wash hands thoroughly after handling.[6]

Storage

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6] Remove and wash contaminated clothing before reuse.[21]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[21]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[21]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[21][22]

-

Specific Hazards: The substance is highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[23] Containers may explode when heated.[23]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[23]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment.[21] Remove all sources of ignition.[18]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[18][21]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[21][24]

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like 1-Chloro-3-methyl-2-butene.

Caption: A logical workflow for the safe handling of hazardous chemicals.

Hazard Relationships

This diagram illustrates the relationships between the primary hazards of 1-Chloro-3-methyl-2-butene.

Caption: Relationships between the physical and health hazards of the chemical.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste disposal methods should be handled by a licensed professional waste disposal service.[18] Do not empty into drains.[6] Empty containers may retain product residue and can be hazardous.[22]

Conclusion

1-Chloro-3-methyl-2-butene is a valuable chemical intermediate that requires careful management due to its hazardous properties. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is crucial for ensuring the safety of laboratory personnel and the environment. Researchers and scientists must remain vigilant and well-informed about the risks associated with this compound and always consult the specific Safety Data Sheet before use.

References

- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 2. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butene, 1-chloro-3-methyl- [webbook.nist.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 9. oecd.org [oecd.org]

- 10. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 12. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. eurolab.net [eurolab.net]

- 20. Test No. 403: Acute Inhalation Toxicity | OECD [oecd.org]

- 21. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 22. 1-Chloro-3-methyl-2-butene (503-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Prenyl Chloride using a Copper(I) Chloride Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of prenyl chloride (1-chloro-3-methyl-2-butene) from prenyl alcohol using hydrochloric acid and a copper(I) chloride catalyst. Prenyl chloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the introduction of the isoprenoid moiety into target molecules. The use of a copper(I) chloride catalyst facilitates the conversion of the primary allylic alcohol to the corresponding chloride under relatively mild conditions, offering high yields. This application note includes a detailed experimental protocol, a summary of reaction parameters, and visualizations of the reaction mechanism and experimental workflow.

Introduction

Prenylation is a key biological process and a widely used strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. Prenyl chloride is a common reagent for achieving this transformation. The synthesis of prenyl chloride can be accomplished through various methods. One effective laboratory-scale method involves the substitution reaction of prenyl alcohol with hydrochloric acid. The addition of a copper(I) chloride catalyst has been shown to significantly improve the yield and reaction rate for the analogous synthesis of allyl chloride, and these conditions can be effectively adapted for the preparation of prenyl chloride.[1] This method provides a reliable and high-yielding route to this important synthetic intermediate.

Reaction Principle

The synthesis proceeds via the acid-catalyzed substitution of the hydroxyl group of prenyl alcohol with a chloride ion. The copper(I) chloride acts as a Lewis acid catalyst, coordinating to the hydroxyl group and making it a better leaving group (water). This facilitates the nucleophilic attack by the chloride ion. Given the allylic nature of the substrate, the reaction can proceed through an SN1-like or SN2 mechanism, with the catalyst promoting the formation of the desired primary chloride.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of prenyl chloride based on established protocols for similar allylic chlorides.[1]

Table 1: Reagent Quantities and Properties

| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Amount (moles) | Volume (mL) | Mass (g) |

| Prenyl Alcohol | 86.13 | 0.855 | 1.0 | 100.7 | 86.1 |

| Concentrated HCl (37%) | 36.46 | 1.18 | ~2.0 | 170 | ~200.6 |

| Copper(I) Chloride | 98.99 | 5.03 | 0.02 | - | 2.0 |

| Concentrated H₂SO₄ | 98.08 | 1.84 | ~0.92 | 50 | 92.0 |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 0 °C (ice bath) initially, then room temperature |

| Reaction Time | 30 minutes |

| Expected Yield | > 90% |

| Product Boiling Point | 106-113 °C |

Experimental Protocol

This protocol is adapted from the well-established synthesis of allyl chloride using a copper(I) chloride catalyst.[1]

Materials:

-

Prenyl alcohol (3-methyl-2-buten-1-ol)

-

Concentrated hydrochloric acid (37%)

-

Copper(I) chloride (freshly prepared or purified)

-

Concentrated sulfuric acid

-

Anhydrous calcium chloride

-

Deionized water

-

Ice

Equipment:

-

1000 mL round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 1000 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 100.7 mL (86.1 g, 1.0 mol) of prenyl alcohol, 170 mL of concentrated hydrochloric acid, and 2.0 g of freshly prepared copper(I) chloride.

-

Cooling: Cool the flask in an ice-water bath with continuous stirring.

-

Addition of Sulfuric Acid: Slowly add 50 mL of concentrated sulfuric acid dropwise through the condenser. Ensure the mixture is well-stirred during the addition to dissipate the heat generated.

-

Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. During this time, the separation of the crude prenyl chloride as an upper layer should become apparent.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the upper organic layer containing the crude prenyl chloride.

-

Wash the organic layer with two portions of 100 mL of water to remove any remaining acid.

-

Dry the crude prenyl chloride over anhydrous calcium chloride for at least 30 minutes.

-

-

Purification:

-

Decant the dried crude product into a distillation flask.

-

Purify the prenyl chloride by distillation, collecting the fraction that boils between 106-113 °C.

-

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Concentrated acids (hydrochloric and sulfuric) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Prenyl chloride is a volatile and flammable liquid. Keep away from ignition sources.

Visualizations

Reaction Mechanism

Caption: Proposed mechanism for the CuCl-catalyzed synthesis of prenyl chloride.

Experimental Workflow

Caption: Experimental workflow for the synthesis of prenyl chloride.

References

Experimental protocol for the synthesis of 1-Chloro-3-methyl-1-butene

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-chloro-3-methyl-1-butene, a valuable chloroalkene intermediate in organic synthesis. The described methodology is a two-step process commencing with the synthesis of the precursor alcohol, 3-methyl-1-buten-1-ol, via a Grignard reaction. The subsequent chlorination of the allylic alcohol is achieved using the Appel reaction, which is known to minimize allylic rearrangements, thus favoring the formation of the desired primary chloride isomer. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a useful building block in organic synthesis, participating in various coupling and substitution reactions. The primary challenge in its synthesis is the regioselective formation of the 1-chloro isomer over the thermodynamically more stable tertiary chloride that can arise from allylic rearrangement. This protocol outlines a reliable two-step approach designed to maximize the yield of the target compound. The first step involves the synthesis of 3-methyl-1-buten-1-ol from isovaleraldehyde and vinylmagnesium bromide. The second step employs the Appel reaction, using triphenylphosphine and carbon tetrachloride, to convert the primary allylic alcohol into the corresponding primary allylic chloride with high fidelity.

Chemical Structures and Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-1-buten-1-ol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Magnesium Turnings | Mg | 24.31 | 2.43 g (0.1 mol) |

| Vinyl Bromide | C₂H₃Br | 106.95 | 10.7 g (0.1 mol) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL |

| Isovaleraldehyde | C₅H₁₀O | 86.13 | 8.61 g (0.1 mol) |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |

Procedure:

-

A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (2.43 g, 0.1 mol) and anhydrous THF (20 mL).

-

A solution of vinyl bromide (10.7 g, 0.1 mol) in anhydrous THF (30 mL) is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to the flask to initiate the Grignard reaction.

-

Once the reaction begins (indicated by bubbling and a gentle reflux), the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The flask is cooled in an ice bath, and a solution of isovaleraldehyde (8.61 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for another hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield 3-methyl-1-buten-1-ol.

Part 2: Synthesis of this compound (Appel Reaction)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 3-Methyl-1-buten-1-ol | C₅H₁₀O | 86.13 | 8.61 g (0.1 mol) |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 28.85 g (0.11 mol) |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 16.92 g (0.11 mol) |

| Anhydrous Acetonitrile | C₂H₃N | 41.05 | 150 mL |

Procedure:

-

A dry 250 mL round-bottom flask is charged with triphenylphosphine (28.85 g, 0.11 mol) and anhydrous acetonitrile (100 mL).

-

The solution is cooled in an ice bath, and carbon tetrachloride (16.92 g, 0.11 mol) is added dropwise with stirring.

-

A solution of 3-methyl-1-buten-1-ol (8.61 g, 0.1 mol) in anhydrous acetonitrile (50 mL) is then added dropwise to the cold reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and is stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with cold pentane to precipitate the triphenylphosphine oxide byproduct.

-

The pentane solution is filtered, and the filtrate is carefully concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to afford this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92-93 | 0.803 |